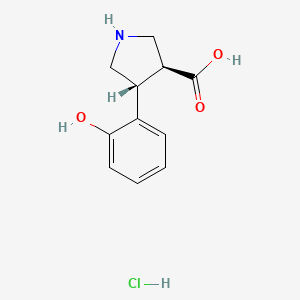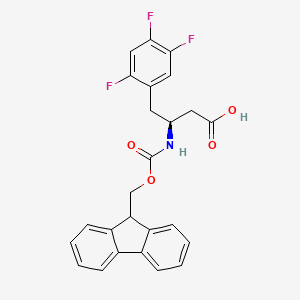![molecular formula C11H10ClNOS B1350423 [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 317319-22-5](/img/structure/B1350423.png)
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol, also known as 2-(4-chloro-phenyl)-4-methyl-1,3-thiazol-5-yl]methanol, is a thiazole derivative that has been found to be an effective inhibitor of a variety of enzymes. This compound has been studied extensively in the laboratory and has been found to have potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized using a related compound in methanol, showcasing the structural flexibility and reactivity of such compounds (Hou et al., 2009).
Antiviral and Antimicrobial Activity
- Synthesized derivatives of the compound have demonstrated potential antiviral activity. For example, 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, synthesized from a related compound, showed anti-tobacco mosaic virus activity (Chen et al., 2010).
- Additionally, compounds derived from [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol have been explored for their antibacterial and antifungal activities. One study demonstrated moderate antibacterial and high antifungal activity against various strains (Kubba & Rahim, 2018).
Anticancer Properties
- Novel biologically potent heterocyclic compounds incorporating this structure have been studied for their anticancer activity. Some of these compounds showed high potency against cancer cell lines, indicating potential use in cancer therapy (Katariya et al., 2021).
Molecular Docking Studies
- Molecular docking studies of derivatives have been conducted to understand their potential in antibacterial activity. Such studies help in predicting how these compounds might interact with bacterial proteins, which is crucial for drug development (Shahana & Yardily, 2020).
Antioxidant Activity
- Some derivatives have been evaluated for their antioxidant activity, showing potential as potent antioxidant agents. This application is significant in the development of treatments for diseases caused by oxidative stress (Reddy et al., 2015).
Mecanismo De Acción
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound. Some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby affecting the biochemical pathways that these proteins or enzymes are involved in
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSDORIJKAETMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377100 |
Source


|
| Record name | [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol | |
CAS RN |
317319-22-5 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4-methyl-5-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)


![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)









